Racecadotril-d5

Isotopic enrichment Mass spectrometry Internal standard validation

Racecadotril-d5 is a pentadeuterated stable isotope-labeled internal standard engineered for LC-MS/MS quantification of the antidiarrheal prodrug racecadotril and its active metabolite thiorphan. The +5 Da mass shift, achieved by replacing five hydrogen atoms on the phenylmethyl ester moiety, ensures complete baseline separation from the unlabeled analyte's isotopic envelope—eliminating cross-signal interference and meeting ICH M10 and FDA BMV method validation requirements. Supplied with ≥98% chemical purity, ≥98% isotopic enrichment, and a batch-specific Certificate of Analysis, this standard corrects for matrix effects, ionization variability, and extraction losses across pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The audited long-term stability (-20°C, 3 years) supports multi-run clinical protocols without re-validation.

Molecular Formula C21H23NO4S
Molecular Weight 390.5 g/mol
Cat. No. B588147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacecadotril-d5
SynonymsN-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine (Phenyl-d5)methyl Ester;  Acetorphan-d5;  (+/-)-Racecadotril-d5;  Redotil-d5;  Tiorfan-d5; 
Molecular FormulaC21H23NO4S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D
InChIKeyODUOJXZPIYUATO-LKOJFEAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Racecadotril-d5 for Bioanalytical Quantification: A Deuterated Internal Standard for LC-MS/MS Pharmacokinetic Studies


Racecadotril-d5 (CAS 1246815-11-1) is a pentadeuterated stable isotope-labeled analog of the antidiarrheal prodrug racecadotril, in which five hydrogen atoms on the phenylmethyl ester moiety are replaced with deuterium . With a molecular formula of C21H18D5NO4S and molecular weight of 390.51 g/mol, this compound is specifically manufactured as an internal standard for the accurate quantification of unlabeled racecadotril in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Racecadotril-d5 exhibits isotopic enrichment of ≥98% deuterium incorporation and chemical purity typically ≥98%, and is supplied with full analytical certification including Certificate of Analysis and batch-specific QC documentation .

Why Unlabeled Racecadotril or Alternative Internal Standards Cannot Replace Racecadotril-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a structurally identical but isotopically distinct internal standard is essential to correct for matrix effects, ionization suppression or enhancement, and analyte loss during sample preparation. Unlabeled racecadotril cannot serve as its own internal standard because it co-elutes with the analyte and produces an identical mass spectrometric signal, precluding independent detection and quantification . Structurally dissimilar internal standards, such as lisinopril or other non-isotopic compounds, fail to adequately correct for analyte-specific matrix effects and extraction variability, leading to unacceptable accuracy and precision in pharmacokinetic studies [1]. While other deuterated racecadotril analogs (e.g., Racecadotril-d3) are theoretically available, the five-deuterium substitution in Racecadotril-d5 provides a +5 Da mass shift that ensures complete baseline separation from the unlabeled analyte's isotopic envelope, minimizing cross-signal contribution and meeting regulatory expectations for stable isotope-labeled internal standards [2]. Furthermore, deuterated internal standards are explicitly required for method validation under ICH M10 and FDA bioanalytical method validation guidance when LC-MS/MS is employed [2].

Quantitative Differentiation: Racecadotril-d5 Versus Unlabeled Racecadotril and Alternative Internal Standards


Isotopic Purity and Enrichment: Racecadotril-d5 Versus Deuterated Analogs

Racecadotril-d5 is supplied with a certified isotopic enrichment of 98% deuterium incorporation at the five specified positions on the phenylmethyl ester moiety . This level of enrichment ensures that ≥98% of the internal standard molecules exhibit a +5 Da mass shift relative to unlabeled racecadotril. In comparison, lower-grade deuterated analogs or custom-synthesized materials may exhibit incomplete deuteration (e.g., 95% enrichment) or isotopic scrambling, which introduces variable +4 Da or +3 Da isotopic peaks that overlap with the analyte's natural abundance M+1 or M+2 isotopic envelope, compromising quantification accuracy [1]. The specified ≥98% enrichment is critical for minimizing cross-signal contribution between the internal standard and analyte channels.

Isotopic enrichment Mass spectrometry Internal standard validation

Mass Spectrometric Baseline Separation: +5 Da Mass Shift of Racecadotril-d5

Racecadotril-d5 provides a nominal mass increase of +5 Da (exact mass difference of approximately +5.03 Da) compared to unlabeled racecadotril . This +5 Da shift places the internal standard's [M+H]+ ion at m/z 391.5 (monoisotopic), while unlabeled racecadotril appears at m/z 386.5. The five-deuterium substitution ensures that the internal standard's isotopic cluster does not overlap with the analyte's [M+H]+ or [M+1]+ isotopic peaks, which is a known limitation for compounds labeled with only 2-3 deuterium atoms [1]. For comparison, a hypothetical Racecadotril-d3 internal standard would produce only a +3 Da shift, where the internal standard's M+0 peak could partially overlap with the analyte's natural abundance M+3 isotopic peak (approximately 0.5-1% relative abundance for a molecule of this size), introducing a systematic positive bias at low analyte concentrations [1].

LC-MS/MS Mass shift Isotopic interference

Chemical Purity and Batch Consistency: Racecadotril-d5 Vendor Specifications

Commercially available Racecadotril-d5 is supplied with a certified chemical purity specification of ≥98% across multiple reputable vendors, with some sources (Cayman Chemical) specifying ≥99% purity . This high chemical purity ensures that impurities do not interfere with the analyte's chromatographic peak or produce spurious MRM transitions. Each batch is accompanied by a Certificate of Analysis documenting HPLC or UPLC purity assessment, and in some cases GC-MS data confirming isotopic distribution . In contrast, non-certified or research-grade deuterated materials may lack batch-to-batch consistency or full analytical characterization, introducing variability in internal standard response factors across study periods.

Chemical purity Certificate of Analysis QC batch release

Stability Profile: Racecadotril-d5 Long-Term Storage Validation

Racecadotril-d5 demonstrates documented stability of ≥1 year under recommended storage conditions according to vendor specifications, with some suppliers providing detailed stability data for powder and solution forms . Specifically, the compound is stable when stored as a powder at -20°C for up to 3 years, at 4°C for up to 2 years, and in solvent at -80°C for up to 6 months or -20°C for up to 1 month . This stability profile is validated and documented in the Certificate of Analysis, enabling laboratories to procure and store the material for extended study durations without concerns of degradation-related assay drift.

Compound stability Storage conditions Shelf life

Cost-Efficiency: Racecadotril-d5 Pricing Relative to Analytical Performance Requirements

Racecadotril-d5 is commercially available from multiple vendors at competitive pricing tiers, with 1 mg quantities priced from approximately $67 to $115 USD as of current catalog listings [1]. This pricing reflects the compound's established synthetic route and broad vendor availability, making it economically accessible for routine bioanalytical method development and validation. In contrast, custom-synthesized deuterated internal standards or less common isotopic analogs (e.g., 13C-labeled racecadotril) typically incur significantly higher synthesis costs and longer lead times [2]. The commercial availability of Racecadotril-d5 from multiple independent suppliers also provides procurement redundancy, reducing supply chain risk for regulated studies.

Procurement economics Internal standard cost Bioanalytical budget

High-Impact Application Scenarios for Racecadotril-d5 in Quantitative Bioanalysis and Pharmacokinetic Research


Regulated Bioequivalence Studies of Racecadotril Formulations

In three-period crossover bioequivalence studies following single oral administration of 100 mg racecadotril to healthy volunteers, Racecadotril-d5 serves as the internal standard of choice for accurate quantification of the active metabolite thiorphan in human plasma via LC-MS/MS. The +5 Da mass shift ensures no isotopic interference with the analyte channel, while the ≥98% chemical purity and isotopic enrichment provide the batch-to-batch consistency required for method validation across multiple analytical runs spanning the study duration [1]. The documented stability profile supports long-term storage of prepared internal standard stock solutions throughout the entire clinical study timeline .

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

For preclinical ADME and toxicokinetic studies in rats, where racecadotril is administered at doses of 80-100 mg/kg to evaluate antidiarrheal efficacy, Racecadotril-d5 enables precise quantification of racecadotril and its metabolite thiorphan in plasma and tissue homogenates [1]. The high isotopic enrichment of ≥98% minimizes cross-signal contribution at low ng/mL concentrations typical of terminal elimination phase samples, improving the reliability of AUC and half-life calculations . The multi-vendor commercial availability ensures uninterrupted supply for multi-dose toxicology programs that may span several months .

Method Development and Validation for Clinical Therapeutic Drug Monitoring (TDM)

When developing and validating LC-MS/MS methods for therapeutic drug monitoring of racecadotril in pediatric populations, Racecadotril-d5 provides a stable isotope-labeled internal standard that corrects for matrix effects inherent to plasma samples from diverse patient populations. The certified isotopic purity and batch-specific Certificate of Analysis documentation satisfy regulatory requirements for analytical method validation under ICH M10 guidelines [1]. The compound's defined storage parameters (powder stability at -20°C for up to 3 years) allow clinical laboratories to maintain validated internal standard stocks for extended periods without re-validation .

Metabolite Identification and Quantification in Drug-Drug Interaction Studies

Racecadotril-d5 is particularly suited for studies investigating the metabolic conversion of racecadotril to its active metabolite thiorphan in the presence of co-administered drugs. The penta-deuterated structure ensures that the internal standard does not undergo metabolic exchange of deuterium atoms (a concern with labile deuteration sites), maintaining a consistent +5 Da mass shift throughout sample processing and analysis [1]. The documented solubility in DMSO and methanol facilitates preparation of concentrated stock solutions for spiking into complex biological matrices .

Technical Documentation Hub

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24 linked technical documents
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